molecular formula C27H26N2O B11555166 2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide

2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide

Cat. No.: B11555166
M. Wt: 394.5 g/mol
InChI Key: SDKCXJSIDABMCJ-RKUQBJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, hydrazide group, and multiple aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Introduction of the hydrazide group: This step involves the reaction of the cyclopropane intermediate with hydrazine or a hydrazine derivative.

    Aromatic substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-BIS(4-METHYLPHENYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring, hydrazide group, and multiple aromatic rings

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide

InChI

InChI=1S/C27H26N2O/c1-20-10-14-23(15-11-20)27(24-16-12-21(2)13-17-24)19-25(27)26(30)29-28-18-6-9-22-7-4-3-5-8-22/h3-18,25H,19H2,1-2H3,(H,29,30)/b9-6+,28-18+

InChI Key

SDKCXJSIDABMCJ-RKUQBJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC=CC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.